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molecular formula C15H10ClNO B8358082 2-Chloro-4-(naphthalen-1-yloxy)pyridine

2-Chloro-4-(naphthalen-1-yloxy)pyridine

Cat. No. B8358082
M. Wt: 255.70 g/mol
InChI Key: XGJDRIYTMNXBHQ-UHFFFAOYSA-N
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Patent
US08022222B2

Procedure details

Using the method of Example 3, Step A, naphthalen-1-ol (909 mg, 6.31 mmol), 60% sodium hydride in mineral oil (252 mg, 6.31 mmol), and 2-chloro-4-nitropyridine (1.00 g, 6.31 mmol) afforded 2-chloro-4-(naphthalen-1-yloxy)pyridine (1.53 g, 95% yield) as an oil. 1H NMR (CDCl3) δ 8.22 (d, 1H), 7.93 (d, 1H), 7.86 (d, 1H), 7.81 (d, 1H), 7.48-7.56 (m, 3H), 7.21 (d, 1H), 6.79-6.83 (m, 2H).
Quantity
909 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
252 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[Cl:14][C:15]1[CH:20]=[C:19]([N+]([O-])=O)[CH:18]=[CH:17][N:16]=1>>[Cl:14][C:15]1[CH:20]=[C:19]([O:11][C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)[CH:18]=[CH:17][N:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
909 mg
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
252 mg
Type
reactant
Smiles
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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